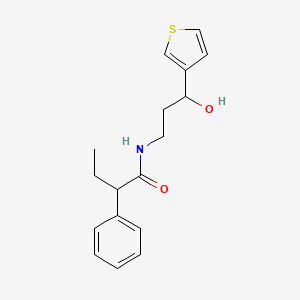

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-thiophen-3-ylpropyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-2-15(13-6-4-3-5-7-13)17(20)18-10-8-16(19)14-9-11-21-12-14/h3-7,9,11-12,15-16,19H,2,8,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJOBUPLNDBMBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-hydroxy-3-(thiophen-3-yl)propyl)-2-phenylbutanamide is a novel compound that features a thiophene ring, a phenyl group, and a butanamide moiety. This compound is categorized under thiophene derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. The compound's unique structure may confer specific biological properties that warrant further investigation.

- Molecular Formula : C17H21NO2S

- Molecular Weight : 303.4 g/mol

- CAS Number : 1421483-62-6

Biological Activity Overview

Thiophene derivatives, including this compound, have been associated with various pharmacological activities:

- Anti-inflammatory Effects : Thiophene compounds often exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways and cytokine production.

- Analgesic Properties : Some derivatives have shown promise in pain relief, possibly by affecting pain signaling pathways.

- Antimicrobial Activity : The presence of the thiophene ring has been linked to enhanced antimicrobial effects against various pathogens.

The biological activity of this compound is primarily linked to its interaction with specific biological targets. Mechanisms may include:

- Modulation of enzyme activity.

- Interaction with receptor signaling pathways.

These interactions can lead to therapeutic effects in various disease models.

Case Study: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of thiophene derivatives reported that compounds similar to this compound significantly reduced inflammation markers in animal models. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study: Analgesic Effects

In another study, a related thiophene compound was evaluated for its analgesic properties using the formalin test in rats. Results indicated a notable reduction in pain responses, suggesting that the compound engages pain pathways effectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.